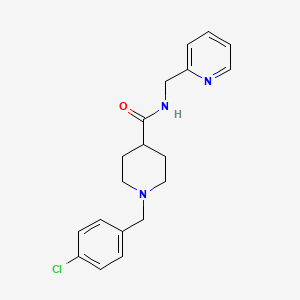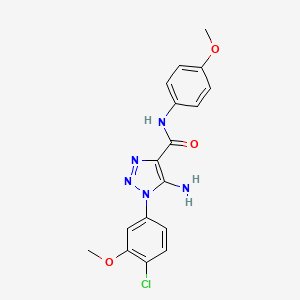![molecular formula C20H16FN3OS B5169683 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B5169683.png)
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile, also known as Efatutazone, is a synthetic compound that has been studied for its potential use in treating various diseases.
作用機序
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. Activation of PPARγ leads to the upregulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation. 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that promotes inflammation.
Biochemical and Physiological Effects:
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile has been shown to have a variety of biochemical and physiological effects. In cancer research, 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and reduce tumor growth. In diabetes research, 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease insulin resistance. In inflammation research, 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile has been shown to reduce inflammation, oxidative stress, and tissue damage.
実験室実験の利点と制限
One advantage of using 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Another advantage is that it has been extensively studied for its potential use in treating various diseases, which makes it a well-characterized compound. One limitation of using 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile in lab experiments is that it can be toxic at high concentrations, which may limit its use in certain assays.
将来の方向性
There are several future directions for research on 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile. One direction is to further investigate its potential use in cancer therapy, including its efficacy in combination with other chemotherapeutic agents. Another direction is to explore its potential use in treating other diseases, such as neurodegenerative disorders and metabolic disorders. Additionally, future research could focus on developing more potent and selective PPARγ agonists that have fewer side effects than 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile.
合成法
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile can be synthesized through a multi-step process that involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with phosphorus oxychloride to form 2-(4-ethoxyphenyl)-1,3-thiazole-4-carbaldehyde. This intermediate is then reacted with 4-fluoroaniline and acrylonitrile to yield 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile.
科学的研究の応用
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile has been studied for its potential use in treating various diseases, including cancer, diabetes, and inflammation. In cancer research, 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile has been shown to reduce inflammation and oxidative stress.
特性
IUPAC Name |
(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluoroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-2-25-18-9-3-14(4-10-18)19-13-26-20(24-19)15(11-22)12-23-17-7-5-16(21)6-8-17/h3-10,12-13,23H,2H2,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEABHLZIYWXDC-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5169623.png)
![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5169625.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N,N'-bis(2-phenylethyl)thiourea](/img/structure/B5169627.png)
![2-ethoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5169635.png)
![5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5169647.png)
amino]-N-(2-furylmethyl)benzamide](/img/structure/B5169655.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5169663.png)

![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5169677.png)
![(2,4-dimethoxyphenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine hydrochloride](/img/structure/B5169696.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5169698.png)
